5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Description
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound characterized by a 4-phenoxyphenyl substituent at position 3, a cyano group at position 4, and an amino group at position 3. This compound has garnered attention as a key intermediate in pharmaceutical synthesis, notably in the production of Zanubrutinib (CAS: 1691249-45-2), a Bruton’s tyrosine kinase (BTK) inhibitor used in oncology . Its structural versatility allows for modifications that enhance biological activity, making it a valuable scaffold in medicinal chemistry. The compound’s synthesis typically involves cyclocondensation reactions of α,α-dicyanoketene derivatives with hydrazine hydrate under controlled conditions .
Properties
IUPAC Name |
3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c17-10-14-15(19-20-16(14)18)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-9H,(H3,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIMEQCLCNSCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(C(=NN3)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625079 | |
| Record name | 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330792-70-6 | |
| Record name | 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The cyclocondensation of substituted hydrazines with β-ketonitriles or α,β-unsaturated nitriles represents the most widely adopted route. For instance, phenylhydrazine reacts with 4-phenoxybenzaldehyde and malononitrile in ethanol under reflux to form the pyrazole core via a tandem Knoevenagel-cyclization sequence. The reaction proceeds through the intermediate formation of an α,β-unsaturated nitrile, which undergoes nucleophilic attack by the hydrazine’s amino group, followed by cyclization and aromatization.
Table 1: Standard Cyclocondensation Parameters
Catalytic Innovations and Yield Optimization
Recent advances emphasize biocatalytic and heterogeneous catalysts to enhance efficiency. The use of layered double hydroxide (LDH) modified with copper iodide (LDH@PTRMS@DCMBA@CuI) in ethanol/water mixtures achieves yields exceeding 85% while minimizing byproducts. Comparative studies show that polar aprotic solvents like DMF improve solubility for nitro-substituted intermediates, though at the cost of requiring higher temperatures (90–100°C).
One-Pot Multicomponent Synthesis
Strategic Advantages in Regioselectivity
One-pot protocols bypass intermediate isolation, improving atom economy. A representative method combines 4-phenoxyphenylhydrazine, malononitrile, and an aldehyde derivative in ethanol/water (1:1) at 55°C, catalyzed by LDH@PTRMS@DCMBA@CuI. This approach ensures exclusive formation of the 1,5-diarylpyrazole regioisomer, avoiding competing pathways that lead to 1,3-substituted products.
Solvent and Temperature Effects
The choice of solvent critically impacts regioselectivity and yield:
-
Ethanol/Water (1:1): Enhances reactant solubility and stabilizes intermediates via hydrogen bonding, achieving 85–90% yields.
-
Fluorinated Ethanol: Increases electrophilicity of the aldehyde component, accelerating the Knoevenagel step and reducing reaction time to 2–3 hours.
Michael Addition-Mediated Cyclization
Substrate Scope and Limitations
The Michael addition of (ethoxymethylene)malononitrile to 4-phenoxyphenylhydrazine in ethanol under reflux provides a regioselective pathway to the target compound. This method avoids the formation of hydrazide byproducts, a common issue in traditional hydrazine-based routes. However, electron-deficient aryl hydrazines (e.g., nitro-substituted) require elevated temperatures (80–90°C) and extended reaction times (8–10 hours).
Purification and Scalability
Crude products are typically purified via flash chromatography using cyclohexane/ethyl acetate gradients (3:1 to 1:1), yielding >97% purity. Industrial-scale adaptations employ continuous flow reactors with in-line crystallization, reducing solvent consumption by 40% compared to batch processes.
Industrial Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that tubular reactors operating at 80°C with a residence time of 30 minutes achieve 82% conversion, outperforming batch reactors (70% conversion in 4 hours). Key advantages include:
-
Reduced Thermal Degradation: Precise temperature control minimizes decomposition of heat-sensitive intermediates.
-
Automated Purification: Integrated crystallization units directly couple with the reaction stream, eliminating manual handling.
Environmental and Cost Metrics
A life-cycle assessment of the guar gum-catalyzed method reveals a 35% reduction in waste generation compared to acid-catalyzed routes. Additionally, solvent recovery systems (e.g., rotary evaporation with cold traps) achieve 90% ethanol reuse, lowering production costs by $12–15 per kilogram.
Analytical Validation and Quality Control
Spectroscopic Characterization
-
NMR Spectroscopy: The amino proton resonates as a broad singlet at δ 9.6 ppm (DMSO-d6), while the cyano carbon appears at δ 112 ppm in NMR.
-
X-ray Crystallography: Single-crystal analysis confirms a dihedral angle of 54.3° between the pyrazole ring and 4-phenoxyphenyl group, ensuring structural fidelity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Melting Points and Solubility
Anticancer and Antifungal Efficacy
- Fluorinated Derivatives: Compounds like 5-amino-3-(methylthio)-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile exhibit broad-spectrum antifungal activity, attributed to the tetrafluorophenyl group’s electron-deficient nature .
- Nicotinoyl Derivatives: Pyrazoles with nicotinoyl groups (e.g., Compound 21 in ) demonstrate moderate enzyme inhibition, likely via NAD⁺-mimetic interactions .
Key Research Findings
Structure-Activity Relationship (SAR): The 4-phenoxyphenyl group in the target compound enhances binding to hydrophobic pockets in kinase domains, critical for BTK inhibition . Substitution at position 1 (e.g., nicotinoyl or tetrafluorophenyl) modulates bioavailability and metabolic stability .
Thermal Stability : Pyrazoles with benzylthio or arylthio substituents exhibit higher melting points (>200°C) compared to methylthio analogs, suggesting stronger intermolecular forces .
Environmental Impact : Catalyst-free syntheses (e.g., solvent-free grinding) reduce waste generation, aligning with green chemistry principles .
Biological Activity
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 330792-70-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, an amino group, a phenoxyphenyl moiety, and a carbonitrile group, which contribute to its unique pharmacological properties.
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions, often using solvents like ethanol or methanol at varying temperatures. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C16H12N4O |
| Molecular Weight | 276.30 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| LogP (XLogP3) | 3.3 |
| Polar Surface Area (PSA) | 87.7 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been studied for its potential as an enzyme inhibitor and receptor modulator, particularly in the context of cancer and inflammatory diseases. The compound may inhibit certain enzymes by binding to their active sites or modulate receptor activity through interactions with binding domains .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of human tumor cell lines such as HeLa and HCT116. The compound's mechanism involves selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Its ability to inhibit specific pathways involved in inflammation suggests that it could serve as a therapeutic agent in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity and therapeutic potential of this compound:
- Inhibition of CDK Activity :
- Selectivity Profile :
- Cellular Proliferation Studies :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally related compounds:
| Compound | Activity | IC50 Values (µM) |
|---|---|---|
| 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide | CDK Inhibition | 0.36 |
| 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide | Anticancer Activity | 1.8 |
Q & A
Q. What synthetic methodologies are commonly employed for 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile?
The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketonitriles or related precursors. Key steps include:
- Cyclization : Formation of the pyrazole core using monomethylhydrazine or phenylhydrazine derivatives under reflux conditions in ethanol or THF .
- Biocatalytic optimization : Use of guar gum as a green catalyst to enhance reaction efficiency (yields >85%) and reduce byproducts .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization from ethanol to achieve >97% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR in deuterated DMSO or CDCl resolve aromatic protons (δ 6.0–8.5 ppm) and nitrile groups (C≡N, δ ~112 ppm). NH protons appear as broad singlets (δ ~9.6 ppm) .
- IR : Strong absorption bands at ~2240 cm (C≡N stretch) and ~3237 cm (NH) confirm functional groups .
- X-ray crystallography : Single-crystal analysis at 90–193 K provides bond-length precision (mean σ(C–C) = 0.002–0.003 Å) and confirms dihedral angles between aryl substituents (e.g., 4-phenoxyphenyl vs. pyrazole plane) .
Advanced Research Questions
Q. How can structural discrepancies between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., NH proton integration in NMR vs. hydrogen bonding in X-ray) arise from dynamic effects or solvent interactions. Strategies include:
- Low-temperature NMR : Suppresses proton exchange, sharpening NH signals .
- DFT calculations : Compare experimental vs. computed chemical shifts to validate tautomeric forms .
- Multi-technique validation : Cross-reference IR, mass spectrometry (HRMS), and X-ray data to confirm molecular geometry .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitro- or trifluoromethyl-substituted intermediates .
- Catalyst screening : Biocatalysts (guar gum) vs. acid catalysts (TFA) balance yield (85–90%) and environmental impact .
- Dry-load purification : Celite-assisted column chromatography minimizes product loss during solvent evaporation .
Q. How do substituent modifications impact biological activity?
- 4-Phenoxyphenyl vs. 4-chlorophenyl : Electron-withdrawing groups (Cl, NO) enhance binding to hydrophobic enzyme pockets, while phenoxy groups improve metabolic stability .
- Nitrogen positioning : Pyrazole N1-substitution (e.g., 2,4-dinitrophenyl) alters steric bulk, affecting IC values in kinase assays .
Q. What challenges arise in crystallographic analysis of this compound?
- Disorder in aryl groups : Phenoxy rings may exhibit rotational disorder, resolved via SHELXL refinement with isotropic displacement parameters .
- Data-to-parameter ratio : Aim for ratios >15:1 to ensure model reliability; collect high-resolution data (≤0.8 Å) using synchrotron sources .
Data Contradiction Analysis
Q. How to address conflicting melting points reported in literature?
Variations (e.g., 228–229°C vs. 229–230°C) stem from:
- Purity : Recrystallize from ethanol/water (1:1) and confirm via HPLC (>99% peak area) .
- Polymorphism : Perform DSC to detect metastable forms and assign the thermodynamically stable polymorph .
Methodological Tables
Table 1: Key Reaction Parameters for Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Guar gum (5 wt%) | 85–90 |
| Temperature | Reflux (80°C) | 78–82 |
| Purification | Flash chromatography | >97 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
